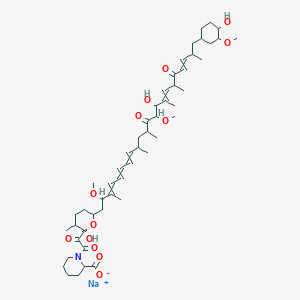
Secorapamycin A monosodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secorapamycin A monosodium is a degradation product of rapamycin, a natural macrolide immunosuppressant. It is formed through ester hydration followed by dehydration. This compound is known for its significantly reduced potency compared to rapamycin, exhibiting less than 4% of rapamycin’s activity in thymocyte proliferation assays . Despite its lower potency, this compound retains some biological activities, particularly in inhibiting the proteasome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Secorapamycin A monosodium is synthesized from rapamycin through a non-enzyme-dependent degradation process. The synthesis involves ester hydration followed by dehydration, resulting in the ring-opened product . The reaction conditions typically include aqueous solutions with specific pH levels to facilitate the degradation process.
Industrial Production Methods: Industrial production of this compound involves controlled degradation of rapamycin under specific conditions. The process includes maintaining the appropriate pH and temperature to ensure efficient conversion. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: Reduced forms with potentially different pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Applications De Recherche Scientifique
Secorapamycin A monosodium has several scientific research applications, including:
Chemistry: Used as a reference compound in studying the degradation pathways of rapamycin and its derivatives.
Biology: Investigated for its role in inhibiting the proteasome and its potential effects on cellular processes.
Medicine: Explored for its immunosuppressive properties and potential therapeutic applications in conditions requiring immunosuppression.
Industry: Utilized in the development of new derivatives with improved pharmacological profiles
Mécanisme D'action
Secorapamycin A monosodium exerts its effects primarily by inhibiting the proteasome, similar to rapamycin. it has a significantly reduced ability to activate the mechanistic target of rapamycin (mTOR) pathway. The compound is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Rapamycin: A natural macrolide immunosuppressant with high potency in activating the mTOR pathway.
Ascomycin: A structurally similar immunosuppressant with different molecular targets.
Tricolimus: Another immunosuppressant with structural similarities to rapamycin and ascomycin.
Uniqueness of Secorapamycin A Monosodium: this compound is unique due to its significantly reduced potency compared to rapamycin. While it poorly activates the mTOR pathway, it mimics rapamycin in its ability to inhibit the proteasome. This distinct mechanism of action makes it a valuable compound for studying the degradation pathways and biological activities of rapamycin derivatives .
Propriétés
Formule moléculaire |
C51H78NNaO13 |
|---|---|
Poids moléculaire |
936.2 g/mol |
Nom IUPAC |
sodium;1-[2-[(2R)-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/t31?,32?,34?,35?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-;/m1./s1 |
Clé InChI |
DNMSBJYMPJMFNS-VMDATXBISA-M |
SMILES isomérique |
CC1CCC(O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
SMILES canonique |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















